molecular formula C17H18F3NO4S B6309413 MFCD07779896 CAS No. 864166-12-1

MFCD07779896

Cat. No.: B6309413
CAS No.: 864166-12-1
M. Wt: 389.4 g/mol
InChI Key: HXAWSHHMZUEGMX-UHFFFAOYSA-N
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Description

Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate . It has the molecular formula C17H18F3NO4S and a molecular weight of 389.3893 g/mol . This compound is characterized by the presence of an allyl group, a trifluoromethyl group, and a sulfonyl group attached to a pent-4-ynoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate typically involves the following steps:

    Formation of the Pent-4-ynoate Backbone: This can be achieved through the reaction of an appropriate alkyne with a suitable esterifying agent under controlled conditions.

    Introduction of the Trifluoromethyl Group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Allyl Group: This can be done through allylation reactions using allyl halides or allyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Epoxides: and from oxidation.

    Sulfides: and from reduction.

  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The allyl group may also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(difluoromethyl)pent-4-ynoate
  • Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)but-4-ynoate

Uniqueness

The presence of the trifluoromethyl group in Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate distinguishes it from similar compounds, as this group significantly enhances its lipophilicity and metabolic stability. Additionally, the specific arrangement of functional groups in this compound allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[(4-methylphenyl)sulfonyl-prop-2-enylamino]-2-(trifluoromethyl)pent-4-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO4S/c1-5-11-16(15(22)25-4,17(18,19)20)21(12-6-2)26(23,24)14-9-7-13(3)8-10-14/h1,6-10H,2,11-12H2,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAWSHHMZUEGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C(CC#C)(C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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